

ONPG as a Chromogenic Substrate for β -Galactosidase: A Technical Guide

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Compound of Interest

Compound Name: ONPG

Cat. No.: B7788450

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Abstract

Ortho-Nitrophenyl- β -D-galactopyranoside (**ONPG**) is a widely utilized chromogenic substrate for the enzyme β -galactosidase. Its structural similarity to lactose, the natural substrate of β -galactosidase, allows it to be cleaved by the enzyme. This hydrolysis reaction yields galactose and ortho-nitrophenol (o-nitrophenol), the latter of which is a yellow-colored compound. The intensity of the yellow color, which can be quantified spectrophotometrically, is directly proportional to the β -galactosidase activity. This property makes **ONPG** an invaluable tool in various biological and biotechnological applications, including reporter gene assays, microbiological identification of lactose-fermenting organisms, and high-throughput screening for enzyme inhibitors in drug discovery. This technical guide provides an in-depth overview of the core principles of the **ONPG**-based β -galactosidase assay, detailed experimental protocols, a summary of key quantitative data, and its applications in research and drug development.

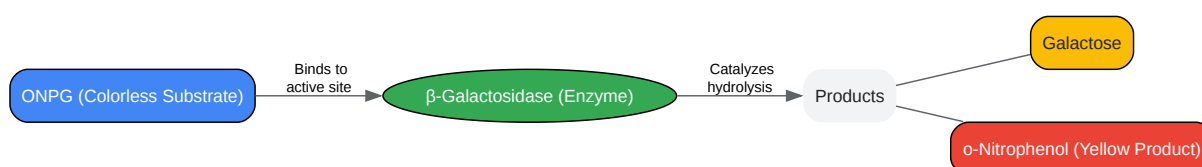
Introduction: The Principle of the ONPG Assay

The utility of **ONPG** as a substrate for β -galactosidase lies in the production of a colored product upon enzymatic cleavage.[1][2] **ONPG** itself is a colorless compound.[1] In the presence of β -galactosidase, the β -galactoside bond in **ONPG** is hydrolyzed, releasing galactose and o-nitrophenol.[3][4][5] The o-nitrophenol product imparts a yellow color to the solution, which can be visually inspected for qualitative assessments or measured spectrophotometrically at a wavelength of 405-420 nm for quantitative analysis.[2][6] The reaction is typically stopped by adding a high-pH solution, such as 1 M sodium carbonate, which denatures the enzyme and enhances the yellow color of the o-nitrophenol.[7][8]

Some bacteria that are slow to ferment lactose may lack the permease enzyme required for lactose transport into the cell but still possess β -galactosidase.[3][5] **ONPG** can penetrate the cell wall without the need for a permease, making the **ONPG** test a more sensitive method for detecting β -galactosidase activity and identifying these late lactose fermenters.[3][4][5]

Biochemical Reaction and Pathway

The enzymatic reaction catalyzed by β -galactosidase using **ONPG** as a substrate is a hydrolysis reaction. The enzyme binds to the **ONPG** molecule and facilitates the cleavage of the glycosidic bond between the galactose and the o-nitrophenyl group.



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Figure 1: Biochemical pathway of **ONPG** hydrolysis by β -galactosidase.

Quantitative Data Summary

The efficiency and optimal conditions for the β -galactosidase-catalyzed hydrolysis of **ONPG** can vary depending on the source of the enzyme. The following tables summarize key quantitative parameters for this enzymatic reaction.

Table 1: Kinetic Parameters of β -Galactosidase with **ONPG**

Enzyme Source	Km (mM)	Vmax (μmol/min/mg)	Reference
Escherichia coli	0.95	134	[9]
Aspergillus oryzae	0.800	0.0864 (A/min)	[10]
Lactobacillus plantarum HF571129	6.644	147.5	[11]
Ziziphus spina-christi	3.65	0.18 (μmol/min)	[12]
Purified β-galactosidase	0.24	Not specified	[13]

Table 2: Optimal Reaction Conditions

Enzyme Source	Optimal pH	Optimal Temperature (°C)	Reference
Lactobacillus lactis	7	37	[14]
Thermotoga cellulolyticus	4.5 - 5.5	50	[15]
Antarctic Arthrobacter Isolate	Not specified	~18	[16]
Lactobacillus plantarum HF571129	6.5	50	[11]
Aspergillus oryzae	7.5	Not specified	[10]
Kluyveromyces lactis	7	Not specified	[17]

Table 3: Physicochemical Properties of o-Nitrophenol

Property	Value	Reference
Molar Extinction Coefficient (ϵ) at 420 nm (pH 10.2)	$2.13 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[9]
Molar Extinction Coefficient (ϵ) at 420 nm	$4.5 \times 10^3 \text{ M}^{-1}\text{cm}^{-1}$	[8]
Millimolar Extinction Coefficient (ϵ) at 420 nm	$4.376 \text{ mM}^{-1}\text{cm}^{-1}$	[18]
Absorbance Maximum (λ_{max})	405-420 nm	[2][6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing **ONPG** as a substrate for β -galactosidase.

Quantitative β -Galactosidase Assay in Cell Lysates (Reporter Gene Assay)

This protocol is designed for the quantitative measurement of β -galactosidase activity in lysates from cells transfected with a lacZ reporter gene.

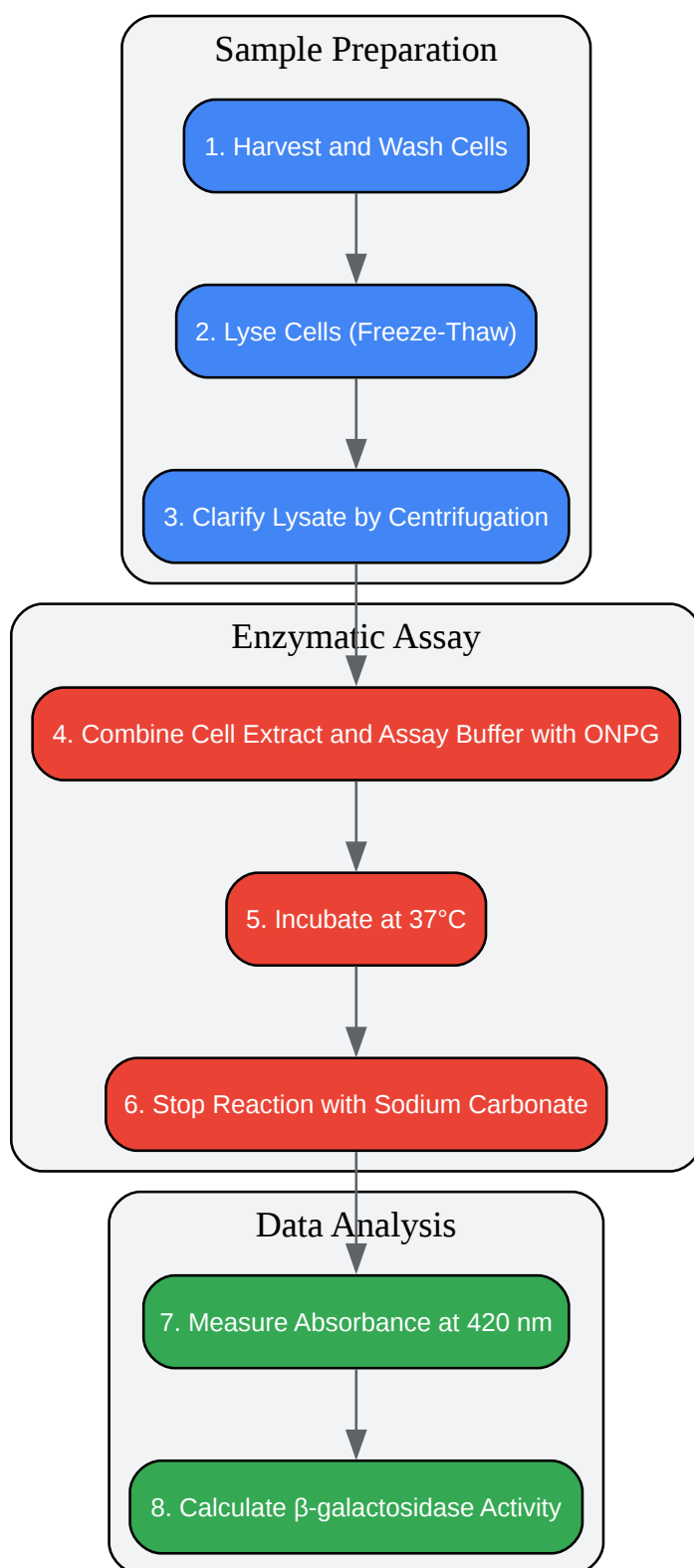
Materials:

- Phosphate-buffered saline (PBS)
- Lysis Buffer (e.g., 250 mM HEPES, pH 7.5, 25 mM CHAPS)
- 2X Assay Buffer (e.g., 200 mM sodium phosphate buffer, pH 7.3, 2 mM MgCl_2 , 100 mM β -mercaptoethanol, 1.33 mg/ml **ONPG**)[7]
- 1 M Sodium Carbonate (Stop Solution)
- Microcentrifuge tubes
- Spectrophotometer or microplate reader

Procedure:

- Cell Harvesting:
 - Wash transfected cell monolayers twice with ice-cold PBS.[\[7\]](#)[\[19\]](#)
 - Harvest cells by scraping into 1 ml of ice-cold PBS and transfer to a microcentrifuge tube.
[\[7\]](#)[\[19\]](#)
 - Pellet the cells by centrifugation at 250 x g for 5 minutes at 4°C.[\[7\]](#)[\[19\]](#)
 - Carefully aspirate and discard the supernatant.[\[7\]](#)[\[19\]](#)
- Cell Lysis:
 - Resuspend the cell pellet in an appropriate volume of cold Lysis Buffer (e.g., 100-1000 µl for a 60 mm dish).[\[7\]](#)
 - Subject the cell suspension to three cycles of freeze-thaw by freezing in liquid nitrogen or a dry ice/ethanol bath and thawing at 37°C.[\[6\]](#)[\[7\]](#) Vortex vigorously after each thaw.[\[7\]](#)
 - Clarify the lysate by centrifuging at 12,000 rpm for 5 minutes at 4°C.[\[7\]](#)
 - Transfer the supernatant (cell extract) to a fresh, pre-chilled microcentrifuge tube.[\[7\]](#)
- Enzymatic Reaction:
 - In a new microcentrifuge tube or a well of a 96-well plate, add a small volume of the cell extract (e.g., 10-150 µl).[\[20\]](#)
 - Adjust the volume with a suitable buffer (e.g., 0.25 M Tris-HCl, pH 8.0) to a final volume of 150 µl.[\[7\]](#) Prepare a blank control with buffer instead of cell extract.[\[7\]](#)
 - Add an equal volume (150 µl) of 2X Assay Buffer to each tube/well.[\[7\]](#)
 - Incubate the reaction at 37°C for 30 minutes or until a faint yellow color develops.[\[6\]](#)[\[7\]](#)
- Stopping the Reaction and Measurement:

- Stop the reaction by adding 500 μ l of 1 M sodium carbonate.[\[6\]](#)[\[7\]](#)
- Measure the absorbance of the solution at 420 nm using a spectrophotometer or microplate reader, using the blank control to zero the instrument.[\[6\]](#)[\[7\]](#)



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Figure 2: Workflow for a quantitative β -galactosidase reporter assay.

Qualitative ONPG Test for Microbial Identification

This protocol is used to differentiate bacteria, particularly within the Enterobacteriaceae family, based on their ability to produce β -galactosidase.^{[3][5]}

A. Broth Method

Materials:

- **ONPG** broth
- Sterile inoculating loop or needle
- Pure 18-24 hour bacterial culture
- Incubator at 35-37°C

Procedure:

- Inoculate a tube of **ONPG** broth heavily with the test organism from a pure culture.^{[3][4]}
- Incubate the tube aerobically with a loosened cap at 35-37°C.^{[3][4]}
- Observe for a color change at 1 hour. If no change is observed, continue incubation for up to 24 hours.^{[3][4]}
- Interpretation:
 - Positive: Development of a yellow color indicates the presence of β -galactosidase.^[5]
 - Negative: No color change (remains colorless or the original color of the broth).^[5]

B. Disk Method

Materials:

- **ONPG** disks
- Sterile test tubes

- Sterile saline (0.85-0.9%)[21]
- Sterile inoculating loop
- Pure bacterial culture
- Incubator at 35-37°C

Procedure:

- Create a heavy suspension of the test organism in a small volume of sterile saline (e.g., 0.5 ml) in a sterile tube.[3]
- Aseptically add an **ONPG** disk to the bacterial suspension.[3][21]
- Incubate the tube at 35-37°C for up to 4-6 hours.[3]
- Interpretation:
 - Positive: Development of a yellow color in the suspension and on the disk.[21]
 - Negative: No color change.

Applications in Research and Drug Development

Reporter Gene Assays

The lacZ gene, which encodes for β -galactosidase, is a commonly used reporter gene in molecular biology.[22] In these assays, the lacZ gene is placed under the control of a specific promoter or regulatory element. The level of β -galactosidase activity, as measured by the **ONPG** assay, then serves as a proxy for the activity of the promoter or the effect of regulatory elements being studied.[23]

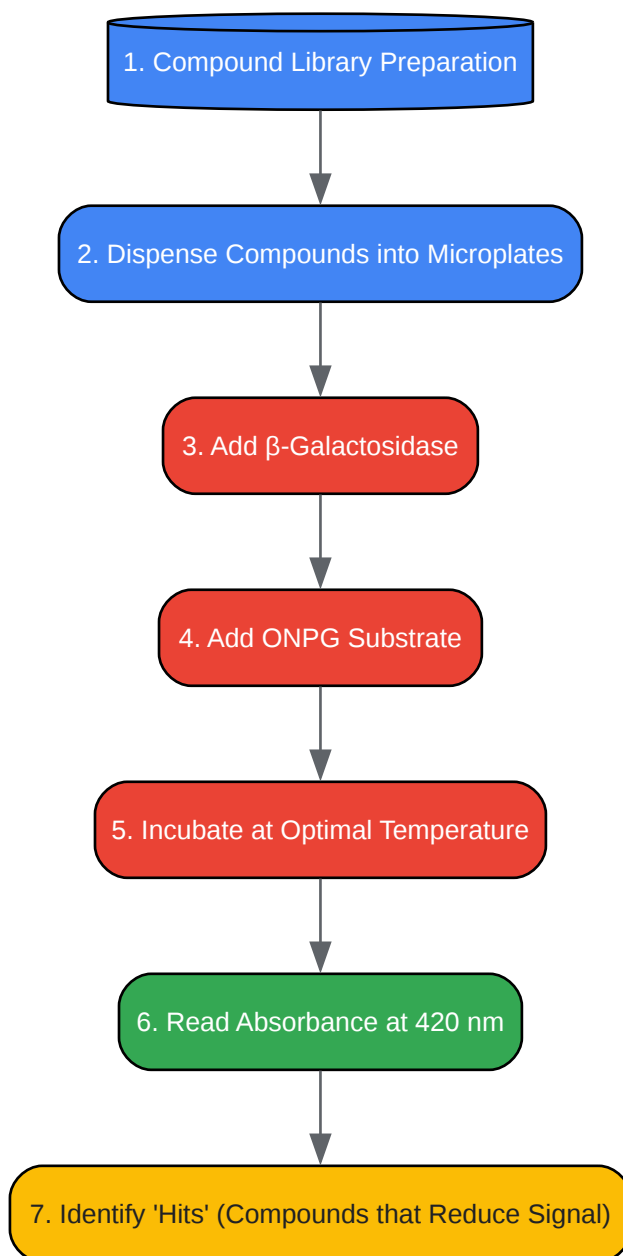
Microbial Identification

As detailed in the protocols above, the **ONPG** test is a cornerstone in clinical and environmental microbiology for the identification and differentiation of bacterial species.[3][5] It is particularly useful for distinguishing between members of the Enterobacteriaceae family.[3][5]

Drug Development: High-Throughput Screening for Inhibitors

The simplicity and colorimetric readout of the **ONPG** assay make it highly amenable to high-throughput screening (HTS) for the identification of β -galactosidase inhibitors. This is relevant in the context of developing therapeutics for conditions where β -galactosidase activity is implicated, or for identifying compounds that may interfere with microbial metabolism.

An HTS campaign for β -galactosidase inhibitors would typically involve the following logical workflow:



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Figure 3: Logical workflow for a high-throughput screen for β-galactosidase inhibitors.

In this workflow, a large library of chemical compounds is tested for their ability to inhibit the enzymatic activity of β-galactosidase. A reduction in the yellow color produced from **ONPG** hydrolysis, compared to a control without any compound, would indicate potential inhibitory activity.

Conclusion

ONPG remains a cornerstone substrate for the study of β -galactosidase due to its reliability, sensitivity, and the simplicity of the resulting colorimetric assay. Its versatility allows for a wide range of applications, from fundamental research in molecular biology to applied uses in clinical diagnostics and drug discovery. The detailed protocols and compiled quantitative data in this guide provide a comprehensive resource for researchers and professionals seeking to utilize the **ONPG** assay in their work.

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